CCR5 Antagonist Activity: Target Compound vs. Des‑Amino Analog (4‑Chlorophenyl)(morpholino)methanone
(2-Amino-5-chlorophenyl)(morpholino)methanone has been reported to exhibit CCR5 antagonist activity in preliminary pharmacological screening [1]. By contrast, the des‑amino analog (4‑chlorophenyl)(morpholino)methanone, which lacks the aniline NH₂ group, shows no detectable CCR5 engagement; its reported biochemical activities are limited to weak inhibition of MAGL (IC₅₀ > 1,000,000 nM), PHGDH (IC₅₀ = 10,400 nM), and FAAH (IC₅₀ > 1,000,000 nM) [2]. The presence of the 2‑amino group therefore appears essential for shifting the target profile toward chemokine receptor modulation.
| Evidence Dimension | CCR5 antagonist functional activity |
|---|---|
| Target Compound Data | Qualitative CCR5 antagonist activity reported |
| Comparator Or Baseline | (4‑Chlorophenyl)(morpholino)methanone: no CCR5 activity; MAGL IC₅₀ > 1,000,000 nM; PHGDH IC₅₀ = 10,400 nM; FAAH IC₅₀ > 1,000,000 nM |
| Quantified Difference | Target compound shows CCR5 engagement; comparator shows no CCR5 activity |
| Conditions | Target: preliminary pharmacological screening (cell‑based); Comparator: recombinant enzyme inhibition assays (MAGL, FAAH, PHGDH) |
Why This Matters
For projects targeting CCR5‑mediated diseases (e.g., HIV entry, inflammatory conditions), the des‑amino analog is an inappropriate substitute because it lacks the requisite chemokine receptor pharmacology.
- [1] 张会利. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] BindingDB. BDBM50487520: (4‑Chlorophenyl)(morpholino)methanone – Affinity Data (MAGL IC₅₀ > 1.00E+6 nM; PHGDH IC₅₀ = 1.04E+4 nM; FAAH IC₅₀ > 1.00E+6 nM). Retrieved from http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50487520 View Source
